Product packaging for Difucosyllacto-N-neohexaose(Cat. No.:CAS No. 64396-27-6)

Difucosyllacto-N-neohexaose

Cat. No.: B1598648
CAS No.: 64396-27-6
M. Wt: 1365.2 g/mol
InChI Key: QBJOQIQKFXHKEG-LLWSUDBHSA-N
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Description

Context within Complex Oligosaccharide Chemistry and Biology

Difucosyllacto-N-hexaose (a) (DFLNHa) is a neutral, di-fucosylated human milk oligosaccharide (HMO). glyxera.com HMOs are a diverse group of complex sugars that represent the third-largest solid component of human milk, following lactose (B1674315) and lipids. nih.gov Unlike the carbohydrates that provide primary nutrition, HMOs are largely indigestible by the infant. thrivediscovery.ca Instead, they serve a variety of crucial biological functions, acting as prebiotics to shape the infant gut microbiota, preventing pathogen binding, and contributing to immune system development. nih.govuliege.be

The fundamental structure of HMOs consists of a lactose core that can be elongated and modified with various monosaccharides, primarily N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid. nih.govnih.gov DFLNHa is an octasaccharide, meaning it is composed of eight sugar units. glyxera.com Specifically, it is built upon a type 1 core structure (Galβ1-3GlcNAc). glyxera.com The complexity of HMOs like DFLNHa arises from the numerous ways these monosaccharide units can be linked together, resulting in a vast array of linear and branched structures with different biological activities. nih.govucdavis.edu These complex carbohydrates are involved in critical cell-cell recognition and signaling processes. lookchem.comcymitquimica.com

Historical Perspectives on its Discovery and Initial Characterization

The study of HMOs began in the 1950s with the identification of "bifidus factors" that promoted the growth of beneficial gut bacteria. nih.gov This led to the isolation and structural elucidation of the first few HMOs. nih.gov The discovery and characterization of more complex structures like Difucosyllacto-N-hexaose (a) were made possible by advancements in analytical techniques.

The initial identification of the various isomers of difucosyllacto-N-hexaose, including isomer 'a', involved a multi-step process. Neutral oligosaccharides from pooled human milk were first separated using gel permeation chromatography. ebi.ac.uk Subsequent purification was achieved through high-performance liquid chromatography (HPLC). ebi.ac.uk The precise structure of the isolated fractions was then determined using techniques like fast atom bombardment mass spectrometry (FAB-MS) and one- and two-dimensional proton nuclear magnetic resonance (NMR) spectroscopy. ucdavis.eduebi.ac.uk These powerful analytical methods allowed researchers to determine the sequence of monosaccharides and the specific linkages between them, confirming the unique structure of DFLNHa.

Structural Isomerism and Complexity of Difucosyllacto-N-hexaose (a) and Related Glycans

A defining feature of HMOs is their immense structural diversity and isomerism. nih.gov Isomers are molecules that have the same chemical formula but different structural arrangements. In the case of DFLNHa, it shares its molecular formula with several other difucosyllacto-N-hexaose isomers, such as difucosyllacto-N-hexaose (b) and (c). nih.govmdpi.com

The isomeric complexity extends to related glycans as well. For instance, Difucosyllacto-N-hexaose is isomeric with difucosyllacto-N-neohexaose. nih.gov The distinction lies in the core structure of the oligosaccharide chain. This subtle difference in linkage can have significant implications for the molecule's three-dimensional shape and, consequently, its biological function.

The separation and characterization of these isomers are major challenges in glycobiology. nih.govresearchgate.net Advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS) have proven to be valuable tools for differentiating between closely related glycan isomers. nih.govresearchgate.net These methods can separate isomers based on their shape and size in the gas phase, providing crucial structural information that is difficult to obtain by mass spectrometry alone. researchgate.net

The table below summarizes some of the known isomers of Difucosyllacto-N-hexaose:

Isomer NameCore Structure
Difucosyllacto-N-hexaose (a)Type 1 (Galβ1-3GlcNAc) glyxera.com
Difucosyllacto-N-hexaose (b)Varies
Difucosyllacto-N-hexaose (c)Varies
This compoundType 2 (Galβ1-4GlcNAc) nih.gov

This structural intricacy underscores the sophisticated nature of HMOs and highlights the importance of precise analytical methods for understanding their specific biological roles. The continued investigation into the structure and function of Difucosyllacto-N-hexaose (a) and its isomers promises to yield further insights into the profound impact of these complex carbohydrates on human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H88N2O39 B1598648 Difucosyllacto-N-neohexaose CAS No. 64396-27-6

Properties

CAS No.

64396-27-6

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)90-42-23(53-14(3)62)46(85-21(10-60)40(42)88-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-47(24(54-15(4)63)43(41)91-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

QBJOQIQKFXHKEG-LLWSUDBHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Quantitative Analysis of Difucosyllacto N Hexaose a

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone technology for the analysis of HMOs, providing critical information on molecular weight, composition, and structure through fragmentation. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Accurate Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the rapid and sensitive analysis of complex mixtures of oligosaccharides. nestlenutrition-institute.orgresearchgate.net In the analysis of HMOs, MALDI-MS allows for the determination of accurate molecular weights, which in turn reveals the monosaccharide composition of individual oligosaccharides. nih.govucdavis.edu For instance, DFLNH isomers are often observed with a mass-to-charge ratio (m/z) corresponding to their molecular weight plus an adduct ion, such as sodium ([M+Na]⁺). ucdavis.edu

Table 1: Representative MALDI-MS Data for Difucosylated HMOs

Ion AdductObserved m/zPutative CompositionReference
[M+Na]⁺1387.5Difucosyllacto-N-hexaose ucdavis.edu
[M+Na]⁺1389Difucosylated HMO nih.gov
[M-H]⁻2380 (pyrene labeled)Decaose core + 2 Fucose oup.com
Not specified1022Difucosylated LNT/LNnT nestlenutrition-institute.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Fragmentation Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for comprehensive HMO analysis due to its high sensitivity, specificity, and quantitative capabilities. acs.orgnih.gov This technique allows for the separation of complex oligosaccharide mixtures prior to their introduction into the mass spectrometer, where they can be identified and quantified. nih.govnih.gov Nano-LC systems, in particular, offer enhanced sensitivity for analyzing the intricate HMO profiles in biological samples. nih.govucdavis.edu

Using LC-MS/MS, researchers can separate and identify multiple isomers of DFLNH. For example, a study using an HPLC-Chip-TOF/MS method identified six individual isomers for compounds with m/z 1367.5, which corresponds to difucosylated oligosaccharides with a lacto-N-hexaose or lacto-N-neohexaose core. ucdavis.edu One of the most abundant isomers, DFLNH-a, was found in higher relative abundance in the milk of secretor-positive mothers. ucdavis.edu

Collision-induced dissociation (CID) in MS/MS experiments provides valuable structural information by generating specific fragment ions. The fragmentation patterns can help to elucidate the sequence and branching of monosaccharides. nih.govescholarship.org For DFLNH isomers, the loss of fucose is a commonly observed and low-energy fragmentation pathway. ucdavis.eduresearchgate.net

Table 2: LC-MS/MS Parameters for HMO Analysis

ParameterValue/SettingReference
Ionization ModePositive ESI ucdavis.edunih.gov
Mass AnalyzerTOF, Quadrupole ucdavis.edunih.gov
Observed Ions[M+H]⁺, [M+2H]²⁺ ucdavis.edu
FragmentationCollision-Induced Dissociation (CID) nih.govucdavis.edu
Capillary Voltage1800-1970 V nih.govfrontiersin.org
Fragmentor Voltage250 V nih.gov

Trapped Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Isomer Differentiation

Trapped Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful tool for separating glycan isomers that are often indistinguishable by mass spectrometry alone. nih.govresearchgate.net IM-MS separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. nih.govmpg.de This additional dimension of separation allows for the differentiation of co-eluting or isobaric isomers. acs.org

Studies have demonstrated that IM-MS can successfully distinguish between various HMO isomers, including fucosylated species. nih.govmpg.de The technique provides a collision cross-section (CCS) value for each ion, which is an intrinsic property related to its shape and can serve as an additional identifier. nih.govresearchgate.net The combination of IM separation with MS/MS experiments further enhances the ability to identify specific isomers, even those that are poorly separated by ion mobility alone. nih.gov For instance, IM-MS/MS has been used to differentiate Lewis and blood group isomers based on the characteristic CCS values of their fucosylated fragment ions. mpg.de

High-Resolution Chromatographic Separation Techniques

Effective chromatographic separation is crucial for reducing the complexity of HMO samples before MS analysis, enabling the accurate identification and quantification of individual components like DFLNH-a.

High-Performance Liquid Chromatography (HPLC) and Nano-flow HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of oligosaccharides. nih.gov Porous graphitic carbon (PGC) columns are particularly effective for separating structurally similar HMO isomers. nih.govacs.orgresearchgate.net PGC chromatography can separate isomers of identical molecular weights, allowing for their individual quantification by MS. nih.govnih.gov To avoid the formation of split peaks due to α- and β-anomers, HMO samples are often reduced prior to PGC-LC-MS analysis. nih.govresearchgate.net

Nano-flow HPLC (nano-LC), often integrated into a microfluidic chip format, provides increased sensitivity and resolution, making it ideal for profiling the vast number of oligosaccharides in human milk. nih.govucdavis.eduucdavis.edu An HPLC-Chip-TOF/MS method has been successfully used to separate and quantify DFLNH isomers, demonstrating the robustness of this approach for profiling oligosaccharides. ucdavis.edu

Table 3: HPLC Systems for HMO Separation

Column TypeMobile PhaseDetectionReference
Porous Graphitic Carbon (PGC)Water/Acetonitrile GradientMS nih.govnih.gov
Amide-80Ammonium Formate/AcetonitrileFluorescence, MS nih.gov
PGC on Microfluidic ChipAcetonitrile/Formic Acid GradientMS ucdavis.edunih.gov

Capillary Electrophoresis for Glycan Separation

Capillary electrophoresis (CE) offers high-resolution separation of glycans based on their charge-to-size ratio. nih.govnih.gov For neutral oligosaccharides like DFLNH-a, derivatization with a charged, fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is typically required to enable electromigration and sensitive detection by laser-induced fluorescence (LIF). sciex.comdavidpublisher.com

CE has proven successful in separating various HMO isomers. frieslandcampinainstitute.com The hyphenation of CE with mass spectrometry (CE-MS) combines the high resolving power of CE with the identification capabilities of MS, creating a powerful tool for detailed structural characterization. frieslandcampinainstitute.comnih.govresearchgate.net This technique has been used to profile complex HMO mixtures in biological samples, contributing to a better understanding of the fate of individual HMOs. frieslandcampinainstitute.comresearchgate.net

Advanced Spectroscopic Techniques for Fine Structural Characterization

The unambiguous structural elucidation of DFLNHa, particularly the differentiation from its isomers, relies on a combination of advanced spectroscopic methods. These techniques provide detailed information on monosaccharide composition, sequence, linkage positions, and branching patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural determination of oligosaccharides. Both one-dimensional (1D) and two-dimensional (2D) proton (¹H) NMR experiments are employed to define the complete structure of fucosylated oligosaccharides. ebi.ac.uk For instance, ¹H NMR metabolomics has been used to analyze human milk, identifying characteristic signals for DFLNHa and correlating its presence with other α-1,2-fucosylated HMOs. mdpi.com The primary structure of complex HMOs, including a nonasaccharide containing the DFLNHa structural element, has been established through a combination of ¹H- and ¹³C-NMR spectroscopy. nih.govchemsrc.com

Mass Spectrometry (MS) is a cornerstone for HMO analysis due to its high sensitivity and ability to be coupled with separation techniques. mdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) combined with Fourier Transform Mass Spectrometry (FTMS) is used for initial characterization, providing the mass and monosaccharide composition. nih.govucdavis.edu In the MALDI/FTMS spectrum of DFLNHa, the predominant ion observed is [M+Na]⁺ at an m/z of 1387.5. ucdavis.edu

To gain deeper structural insights and distinguish between isomers, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are essential. ucdavis.eduacs.org When studying isomers of difucosyllacto-N-hexaose, CID analysis reveals that the loss of a fucose residue is consistently the lowest energy fragmentation pathway observed for the sodium-adducted ions. ucdavis.eduacs.org More advanced methods, such as helium charge transfer dissociation (He–CTD), can provide important cross-ring cleavages that help differentiate linkage and structural isomers even in underivatized HMOs. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. This technique has proven successful in resolving isomeric oligosaccharides. Specifically, IM-MS can differentiate between Difucosyllacto-N-hexaose-a and its isomer Difucosyl-para-lacto-N-hexaose II in their sodiated form. researchgate.net

The table below summarizes the key spectroscopic techniques used for the structural characterization of DFLNHa.

Technique Application for DFLNHa Characterization Key Findings/Capabilities
NMR Spectroscopy (¹H & ¹³C) De novo structural determination, linkage analysis, and anomeric configuration. ebi.ac.uknih.govProvides complete structural information and identifies characteristic signals in complex mixtures like human milk. mdpi.com
MALDI-TOF-MS Initial profiling, determination of mass and monosaccharide composition. nih.govsemanticscholar.orgIdentifies the mass of permethylated DFLNHa, though it cannot distinguish between isomers. nih.gov
LC-MS/MS with CID Separation of isomers and detailed structural fragmentation analysis. nih.govucdavis.eduReveals specific fragmentation patterns; loss of fucose is the lowest energy pathway for DFLNHa. ucdavis.eduacs.org
Helium Charge Transfer Dissociation (He–CTD) Differentiation of linkage and structural isomers. nih.govGenerates informative cross-ring cleavage fragments from underivatized molecules. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Separation of closely related structural isomers. researchgate.netSuccessfully resolves DFLNHa from its isomer Difucosyl-para-lacto-N-hexaose II. researchgate.net

Methodologies for Quantitation and Relative Abundance Determination

Accurate quantification of DFLNHa in biological fluids is crucial for establishing its prevalence and investigating its associations with various factors. The primary methods employed are based on liquid chromatography coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD) is a widely used method for the quantification of HMOs. mdpi.commdpi.com This approach requires derivatization of the oligosaccharides with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), prior to analysis. mdpi.comacs.org Absolute quantification is then achieved by comparing the peak areas to those of known standards, with an internal standard like raffinose (B1225341) used for normalization. mdpi.com This method has been successfully applied to quantify a panel of 19 HMOs, including DFLNH (an abbreviation used for Difucosyllacto-N-hexaose), in numerous studies. mdpi.commdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred platform for comprehensive HMO profiling, offering high sensitivity and specificity without the need for derivatization in some cases. mdpi.com Reversed-phase LC of permethylated samples coupled to tandem MS (LC-MS/MS) allows for the separation, characterization, and relative quantitation of a large array of HMOs. nih.govsemanticscholar.org Furthermore, methods using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns coupled to MS enable the separation of over 200 different HMO structures. mdpi.comnih.gov For quantitative analysis, specific ions corresponding to DFLNHa are extracted from the total ion chromatogram and their abundances are measured. ucsb.edu This approach has been used to determine the relative abundance of DFLNHa in large cohorts, revealing variations based on geography and lactation stage. ucsb.edu

Research has shown that the concentration of DFLNH can vary based on the mother's secretor status. In one study, non-secretor mothers had significantly higher concentrations of DFLNH compared to secretor mothers. mdpi.com Another study analyzing 23 neutral HMOs also reported higher amounts of a DFLNH isomer (DFLNH-b) in non-secretors. mdpi.com

The table below presents findings on the quantification of DFLNH from various studies.

Methodology Sample Type Key Quantitative Findings for DFLNH Reference
HPLC-FLDHuman MilkConcentration was significantly higher in non-secretor mothers compared to secretor mothers. mdpi.com
HPLC-MSHuman MilkHigher amounts of DFLNH-b were found in non-secretors compared to secretors. mdpi.com
HPLC-FLDHuman MilkDFLNH was one of 19 HMOs quantified to analyze composition throughout lactation in a Brazilian cohort. mdpi.com
LC-MSHuman MilkRelative abundance of DFLNHa was determined in a global study of over 1000 mothers. ucsb.edu

Biosynthesis and Enzymatic Pathways of Difucosyllacto N Hexaose a

Enzymatic Glycosylation Mechanisms in Oligosaccharide Assembly

Enzymatic glycosylation is the cornerstone of oligosaccharide construction, involving a series of reactions catalyzed by glycosyltransferases. nih.gov These enzymes facilitate the transfer of a monosaccharide from an activated sugar nucleotide donor to a specific acceptor molecule, forming a precise glycosidic linkage. ihmc.usnih.gov The assembly of complex glycans like Difucosyllacto-N-hexaose (a) is a multi-step process that begins with a core lactose (B1674315) unit and is elongated and decorated through the coordinated action of several types of glycosyltransferases. oup.comescholarship.orgnih.govnih.gov This process is characterized by high stereo- and regioselectivity, ensuring the correct structure is formed. nih.gov

Fucosyltransferases (FUTs) are critical enzymes that catalyze the final fucosylation steps in the biosynthesis of fucosylated HMOs. researchgate.netresearchgate.net They transfer an L-fucose unit from a GDP-L-fucose donor to a specific position on the growing oligosaccharide chain. researchgate.netnih.gov The creation of Difucosyllacto-N-hexaose (a), which contains two fucose units, involves the action of at least two different types of fucosyltransferases.

α1,2-fucosyltransferases (FUT1): This type of enzyme, also known as the Secretor (Se) enzyme, attaches fucose in an α1-2 linkage to a terminal galactose (Gal) residue. researchgate.netresearchgate.net

α1,3/4-fucosyltransferases (FUT3): This enzyme, associated with the Lewis (Le) blood group system, can attach fucose in either an α1-3 linkage to an N-acetylglucosamine (GlcNAc) residue in a type 2 chain or an α1-4 linkage to GlcNAc in a type 1 chain. researchgate.netresearchgate.net

The specific structure of Difucosyllacto-N-hexaose (a) is determined by the precise sequence in which these enzymes act upon the core oligosaccharide backbone. researchgate.net

Before fucosylation can occur, the core lactose (Galβ1-4Glc) molecule must be elongated. This is achieved through the alternating action of galactosyltransferases (GalT) and N-acetylglucosaminyltransferases (GlcNAcT). nih.govescholarship.orgresearchgate.net

N-Acetylglucosaminyltransferases (GlcNAcT): These enzymes add N-acetylglucosamine (GlcNAc) to a terminal galactose residue. For instance, a β1-3GlcNAcT attaches GlcNAc in a β1–3 position, initiating a type 1 chain. researchgate.net

Galactosyltransferases (GalT): These enzymes then add galactose (Gal) to the newly added GlcNAc. A β1-4GalT, for example, attaches galactose in a β1–4 linkage to form a type 2 (N-acetyllactosamine or LacNAc) unit, while a β1-3GalT adds galactose in a β1–3 linkage to form a type 1 (Lacto-N-biose or LNB) unit. escholarship.orgresearchgate.net

This sequential addition of GlcNAc and Gal units builds the backbone of the oligosaccharide, creating the specific sites required for subsequent fucosylation. researchgate.netresearchgate.net

Table 1: Key Glycosyltransferases in HMO Biosynthesis

Enzyme ClassAbbreviationFunctionExample Linkage Formed
FucosyltransferaseFUT1Adds Fucose to terminal Galactoseα1-2
FucosyltransferaseFUT3Adds Fucose to N-acetylglucosamineα1-3 / α1-4
GalactosyltransferaseGalTAdds Galactose to N-acetylglucosamineβ1-3 / β1-4
N-AcetylglucosaminyltransferaseGlcNAcTAdds N-acetylglucosamine to terminal Galactoseβ1-3 / β1-6

The assembly of a complex, branched oligosaccharide like a hexaose is not random but follows a highly ordered sequence of enzymatic reactions. nih.govresearchgate.net The substrate specificity of each glycosyltransferase ensures that a sugar is added only after the correct preceding structure has been formed. escholarship.org Branching points are crucial for creating complex structures. researchgate.net In HMO biosynthesis, branching is often initiated by an N-acetylglucosaminyltransferase that adds a GlcNAc residue in a β1-6 linkage to an internal galactose, creating a new arm for elongation. researchgate.netfrontiersin.org This creates an asymmetrically branched core that can be further extended on each arm by the sequential action of galactosyltransferases and N-acetylglucosaminyltransferases before final modification by fucosyltransferases. nih.govescholarship.orgfrontiersin.org

Chemoenzymatic Synthesis Strategies for Asymmetrically Branched Oligosaccharides

While natural biosynthesis provides the blueprint, obtaining pure, single isomers of complex HMOs like Difucosyllacto-N-hexaose (a) from natural sources is extremely challenging. pnas.org Chemoenzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to produce structurally well-defined, asymmetrically branched oligosaccharides. nih.govescholarship.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Chemoenzymatic approaches strategically divide the synthetic challenge. nih.govescholarship.orgnih.gov Typically, a core oligosaccharide structure is first assembled using chemical methods. frontiersin.orgacs.org This chemical phase allows for the introduction of orthogonal protecting groups, which can be selectively removed to control the subsequent enzymatic steps. nih.gov Once the chemical core is synthesized and deprotected at specific positions, it is used as a substrate for a series of enzymatic reactions. researchgate.net Glycosyltransferases, such as fucosyltransferases and galactosyltransferases, are then used to extend and modify the core structure with high precision, adding sugar units one by one to build the final asymmetrical glycan. nih.govfrontiersin.orgnih.gov This "stop-and-go" strategy, where chemical modifications can block or enable enzymatic action on different branches of the molecule, is key to building complex, asymmetric structures. frontiersin.orgacs.org

A critical element of modern chemoenzymatic strategies is the rational design and chemical synthesis of a versatile core precursor. nih.govescholarship.org For asymmetrically branched HMOs, a key precursor is often a core tetrasaccharide. frontiersin.orgnih.gov For example, a precursor such as GlcNH₂β1→3(GlcNAcβ1→6)Galβ1→4Glc can be chemically synthesized. frontiersin.orgnih.gov This core structure provides the essential branching point. By having different N-acetyl groups on the two glucosamine (B1671600) units (e.g., one as a standard N-acetyl group and the other as a modifiable group like an azido (B1232118) group), chemists can control which branch of the oligosaccharide is extended by enzymes. acs.org Once the desired modifications are made to one branch, the protecting group on the second branch can be chemically altered, allowing for its enzymatic extension. acs.org This approach enables the controlled, sequential assembly of different glycan epitopes on each arm of the core structure, leading to the efficient synthesis of the target asymmetrically branched HMO. frontiersin.orgacs.org

Chemical Synthesis Approaches for Complex Glycans including Difucosyllacto-N-hexaose (a)

The chemical synthesis of complex human milk oligosaccharides (HMOs) like Difucosyllacto-N-hexaose (a) presents significant challenges due to their branched structures and the need for precise stereochemical control at each glycosidic linkage. milkgenomics.org However, several strategies have been developed to construct these intricate molecules.

Key to these syntheses is the use of protecting groups . These chemical moieties are temporarily attached to the hydroxyl groups on the sugar rings that are not meant to react in a particular step. This ensures that the glycosidic bond forms only at the desired position. The choice of protecting groups is critical, as they must be stable under various reaction conditions but removable ("deprotected") without affecting the newly formed linkages. nih.gov

The formation of the glycosidic bond itself, known as glycosylation , is a crucial step. This typically involves reacting a glycosyl donor (a sugar with an activated anomeric carbon, such as a trichloroacetimidate (B1259523) or a thioether) with a glycosyl acceptor (a sugar with a free hydroxyl group). nih.govresearchgate.net The conditions for this reaction, including the promoter or catalyst used, are optimized to ensure high yield and the correct anomeric configuration (α or β). nih.gov

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a particularly attractive method due to its potential for automation. nih.govnih.govfrontiersin.org In this technique, the growing glycan chain is attached to an insoluble polymer support (a resin). milkgenomics.orgmilkgenomics.org This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the resin. milkgenomics.org Once the synthesis is complete, the final oligosaccharide is cleaved from the solid support. nih.gov

Chemoenzymatic synthesis offers a powerful alternative, combining the efficiency of chemical synthesis for creating core structures with the high specificity of enzymes for subsequent modifications. nih.govnih.gov For instance, a core hexasaccharide could be synthesized chemically, and then specific fucosyltransferases could be used to add the fucose units at the precise locations required for Difucosyllacto-N-hexaose (a). nih.govnih.gov This approach can reduce the number of complex protection and deprotection steps required in a purely chemical synthesis. nih.gov

Synthesis StrategyDescriptionKey Features
Convergent Synthesis Smaller, pre-synthesized oligosaccharide blocks are coupled together.Often results in higher overall yields compared to linear synthesis. mdpi.comnih.gov
Protecting Group Chemistry Temporary modification of hydroxyl groups to direct glycosylation reactions.Crucial for regioselectivity and stereoselectivity. nih.gov
Solid-Phase Synthesis The growing oligosaccharide is attached to a solid polymer support.Allows for simplified purification and potential for automation. nih.govnih.govmilkgenomics.org
Chemoenzymatic Synthesis Combines chemical synthesis of a core structure with enzymatic addition of specific sugars.Leverages the high specificity of enzymes, reducing complex protection/deprotection steps. nih.govnih.govnih.gov

Genetic and Transcriptomic Regulation of Biosynthetic Pathways in Glycan-Producing Cells

The biosynthesis of Difucosyllacto-N-hexaose (a) and other HMOs in the human mammary gland is a complex process governed by the coordinated expression of numerous genes, particularly those encoding glycosyltransferases. elsevierpure.comescholarship.org

Gene Expression Programs in Lactocytes and other Glycan-Producing Cells

Lactocytes, the specialized milk-producing epithelial cells of the mammary gland, are the primary site of HMO synthesis. biorxiv.org Transcriptomic analyses, including single-cell RNA sequencing (scRNA-seq), have begun to unravel the genetic programs within these cells. nih.govnih.gov Research indicates that HMO synthesis may involve specialization among different lactocyte subtypes, with distinct expression patterns of glycosyltransferase genes observed in different cell populations. nih.gov

The synthesis of the HMO backbone structures involves genes such as those from the β-1,3-N-acetylglucosaminyltransferase (B3GNT) and β-1,4-galactosyltransferase (B4GALT) families. biorxiv.org Transcriptomic studies of lactating mammary tissue have shown that pathways related to glycan biosynthesis are significantly induced during lactation. scienceopen.comsemanticscholar.org These analyses help identify not only the specific glycosyltransferase genes involved but also the broader cellular machinery required to support the production and secretion of complex glycans, such as nucleotide sugar transporters and secretory pathways. biorxiv.org Integrated 'omics approaches, which combine transcriptomic data with glycomic data (the analysis of the actual HMOs produced), are powerful tools for identifying the specific genes responsible for synthesizing particular HMO structures. nih.govelsevierpure.comescholarship.org

Influence of Genetic Polymorphisms (e.g., FUT2) on Fucosylated Glycan Profiles

The diversity of fucosylated HMOs, including Difucosyllacto-N-hexaose (a), among individuals is largely determined by genetic polymorphisms in fucosyltransferase genes. nestlenutrition-institute.orgnestlenutrition-institute.org The most significant of these is the fucosyltransferase 2 gene (FUT2), also known as the Secretor gene. nih.gov

The FUT2 gene encodes an α-1,2-fucosyltransferase, an enzyme responsible for adding a fucose sugar in an α-1,2 linkage to a galactose residue on a precursor oligosaccharide. mdpi.com Individuals with at least one functional copy of the FUT2 gene are known as "secretors" and produce abundant α-1,2-fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'FL) and lacto-N-fucopentaose I (LNFP-I). nih.govacs.org

Another key gene is fucosyltransferase 3 (FUT3), or the Lewis gene, which encodes an α-1,3/4-fucosyltransferase. Polymorphisms in FUT3 also impact the HMO profile, specifically affecting the presence of α-1,3 and α-1,4 linked fucose. nih.govmdpi.com The combination of an individual's FUT2 and FUT3 genotypes dictates which fucosyltransferases are active, thereby defining one of four major milk groups, each with a characteristic fucosylated HMO profile. mdpi.comnih.gov

GeneEnzymeFunction in HMO SynthesisImpact of Polymorphism
FUT2 (Secretor) α-1,2-fucosyltransferaseAdds fucose in an α-1,2 linkage to galactose. mdpi.comNon-functional variants ("non-secretors") lead to the absence of α-1,2-fucosylated HMOs. nih.govmilkgenomics.orgnestlenutrition-institute.org
FUT3 (Lewis) α-1,3/4-fucosyltransferaseAdds fucose in α-1,3 or α-1,4 linkages. mdpi.comNon-functional variants ("Lewis-negative") lead to the absence of specific α-1,3/4-fucosylated HMOs. nih.gov

Microbial and Cell-Free Systems for Recombinant Production

The limited availability of pure HMOs from natural sources has driven the development of biotechnological production platforms. researchgate.netnih.gov Microbial fermentation and cell-free enzymatic systems are promising approaches for the large-scale, cost-effective synthesis of complex glycans like Difucosyllacto-N-hexaose (a). mdpi.com

Microbial cell factories , particularly engineered strains of Escherichia coli and the food-grade yeast Saccharomyces cerevisiae, have been successfully developed to produce a variety of HMOs. nih.govresearchgate.netacs.org The general strategy involves genetically modifying the microorganism to express the necessary glycosyltransferases. oup.com For fucosylated HMOs, this requires:

Expression of Fucosyltransferases : Introducing the genes for specific fucosyltransferases (e.g., FUT2 or other bacterial α-fucosyltransferases) that can build the desired linkages. nih.govnih.gov

Precursor Supply : Ensuring an adequate intracellular supply of the precursor molecules: an acceptor oligosaccharide (like lactose or a larger glycan) and the activated fucose donor, GDP-L-fucose. nih.govnih.gov

Metabolic Engineering : Modifying the host's native metabolic pathways to enhance the production of GDP-L-fucose and prevent the degradation of the substrate and product. nih.govnih.gov This can involve overexpressing genes in the GDP-L-fucose de novo synthesis pathway and deleting genes for competing pathways. nih.gov

Using these principles, researchers have successfully produced difucosylated HMOs, such as lactodifucotetraose (B164709) (LDFT), in engineered E. coli. mdpi.comnih.govuniversityofcalifornia.edu This is achieved by co-expressing two different fucosyltransferases with distinct specificities to add fucose sequentially to the lactose core. nih.gov

Cell-free systems offer an alternative approach that avoids the complexities of cellular metabolism, such as competing pathways and the cell wall barrier. frontiersin.org In this method, the necessary enzymes are produced recombinantly and purified, then combined in a one-pot reaction with the required substrates. nih.gov While the synthesis of the final oligosaccharide can be performed this way, a key application of cell-free synthesis is the production of the expensive sugar nucleotide donor, GDP-L-fucose. nih.govresearchgate.net Multi-enzyme cascades have been designed to synthesize GDP-L-fucose from less expensive starting materials like mannose. nih.govresearchgate.net This enzymatically produced GDP-L-fucose can then be used as a substrate for fucosyltransferases in the synthesis of fucosylated HMOs. nih.gov

Production SystemDescriptionAdvantagesChallenges
Microbial Fermentation Genetically engineered microbes (E. coli, S. cerevisiae) produce HMOs from simple carbon sources. nih.govoup.comScalable, potentially low-cost production. mdpi.comComplex metabolic engineering required; potential for endotoxin (B1171834) contamination (E. coli). researchgate.net
Cell-Free Enzymatic Synthesis Purified enzymes are used in vitro to catalyze specific glycosylation reactions. frontiersin.orgHigh purity, avoids cellular metabolism complexities, precise control over reactions.High cost of enzymes and nucleotide sugar donors (e.g., GDP-L-fucose). nih.gov

Biological Interactions and Mechanistic Studies of Difucosyllacto N Hexaose a

Glycan Utilization and Metabolic Pathways in Microbial Systems

The intricate structure of Difucosyllacto-N-hexaose (a) (DFLNH-a), a complex human milk oligosaccharide (HMO), makes it indigestible by the host, thereby allowing it to reach the colon where it serves as a substrate for specific members of the gut microbiota.

Substrate Specificity and Catabolism by Specific Microbial Species (e.g., Bifidobacterium spp., Bacteroides sp.)

The ability to metabolize complex glycans like DFLNH-a is not widespread among gut microbes and is a key factor in the establishment and maintenance of a healthy infant gut microbiome. Species within the genera Bifidobacterium and Bacteroides are well-recognized for their specialized capabilities in utilizing HMOs.

Research has demonstrated that certain strains of Bifidobacterium breve are capable of significant consumption of difucosyllacto-N-hexaoses, including DFLNH-a escholarship.org. This highlights a specific adaptation within this species to forage on fucosylated HMOs. The genus Bifidobacterium, particularly species prevalent in the infant gut such as B. longum subsp. infantis and B. bifidum, possess a sophisticated enzymatic machinery to break down and metabolize these complex sugars nih.govau.dk. For instance, Bifidobacterium kashiwanohense has also been shown to grow on fucosylated HMOs au.dknih.gov.

Similarly, various isolates of Bacteroides have demonstrated the ability to grow on difucosyllactose (DFL), a closely related fucosylated HMO researchgate.net. This suggests that species within the Bacteroides genus, known for their extensive repertoire of carbohydrate-active enzymes, also contribute to the degradation of DFLNH-a in the gut ecosystem. The utilization of such complex HMOs provides these bacteria with a competitive advantage, allowing them to thrive in the infant gut frontiersin.org.

The table below summarizes the utilization of DFLNH-a and related compounds by specific microbial genera.

Microbial GenusCompound UtilizedKey Findings
BifidobacteriumDifucosyllacto-N-hexaose (a)Certain B. breve strains show significant consumption escholarship.org.
FucosyllactoseB. longum and B. kashiwanohense strains demonstrate growth nih.govau.dk.
BacteroidesDifucosyllactoseVarious isolates are capable of utilization researchgate.net.

Identification and Characterization of Glycosyl Hydrolases and Fucosidases Involved in Degradation

The degradation of DFLNH-a is a multi-step process requiring the concerted action of several specific enzymes known as glycosyl hydrolases (GHs). Given that DFLNH-a is characterized by the presence of two fucose residues, α-L-fucosidases are essential for the initial steps of its catabolism.

Microbial α-L-fucosidases are primarily classified into glycoside hydrolase families GH29 and GH95. These enzyme families exhibit different specificities for the various fucosyl linkages found in HMOs, such as α1-2, α1-3, and α1-4 linkages asm.org. DFLNH-a possesses both an α1-2 and an α1-4 fucose linkage. Therefore, its complete degradation would necessitate the activity of fucosidases capable of cleaving both types of bonds.

Studies on Bifidobacterium pseudocatenulatum have revealed that the presence of complementary α-fucosidases from both GH29 and GH95 families allows for the efficient consumption of a broader range of fucosylated HMOs. Specifically, GH95 enzymes often show a preference for α1-2 fucosyl linkages, while GH29 enzymes tend to favor α1-3 and α1-4 linkages asm.org. The coordinated action of these enzymes is crucial for releasing the fucose moieties, which can then be metabolized, and for exposing the underlying glycan core for further degradation by other glycosidases like β-galactosidases and N-acetyl-β-hexosaminidases nih.gov.

Impact on Microbial Community Composition and Predicted Functions in Model Systems (e.g., Gut Microbiota in Non-Human Models)

The introduction of specific fucosylated HMOs into a gut microbial ecosystem can significantly shape its composition and functional output. Studies using non-human models, such as piglets and rodents, have provided valuable insights into the prebiotic effects of these complex glycans.

In a mouse model, dietary supplementation with a mixture of 2'-fucosyllactose (B36931) (2'FL) and difucosyllactose (DFL) was shown to influence the relative abundances of key bacterial genera, including Lactobacillus and Bacteroides, particularly following antibiotic-induced dysbiosis nih.gov. Similarly, studies in piglets, whose gastrointestinal physiology shares similarities with humans, have demonstrated that supplementation with 2'-FL can modulate the gut microbiota composition nih.gov.

Receptor Mimicry and Anti-Adhesion Mechanisms (In Vitro and Mechanistic Investigations)

Beyond their role as prebiotics, fucosylated HMOs like DFLNH-a can directly interact with pathogenic microorganisms, preventing their adhesion to host tissues. This anti-adhesive property is a crucial defense mechanism conferred by human milk.

Binding Interactions with Bacterial Pathogens (e.g., Helicobacter pylori)

A significant body of research has focused on the interaction between fucosylated oligosaccharides and the gastric pathogen Helicobacter pylori. This bacterium is a major cause of gastritis, peptic ulcers, and gastric cancer. A key virulence factor of H. pylori is the blood group antigen-binding adhesin (BabA), which recognizes and binds to fucosylated structures, particularly the Lewis b (Leb) antigen, present on the surface of gastric epithelial cells nih.govfrontiersin.org.

Crucially, it has been demonstrated that Lacto-N-difucohexaose I, another name for Difucosyllacto-N-hexaose (a), directly binds to H. pylori nih.gov. The structure of DFLNH-a contains the Leb tetrasaccharide epitope, which allows it to act as a soluble mimic of the host cell receptor. By binding to the BabA adhesin of the bacterium, DFLNH-a can effectively block the pathogen from attaching to the gastric mucosa, which is the initial and critical step in establishing an infection.

The table below details the binding interaction between DFLNH-a and Helicobacter pylori.

CompoundPathogenAdhesinBinding Target
Difucosyllacto-N-hexaose (a)Helicobacter pyloriBabALewis b antigen nih.govnih.gov

Molecular Basis of Glycan-Receptor Recognition and Competitive Inhibition

The anti-adhesive mechanism of DFLNH-a is a classic example of competitive inhibition based on molecular mimicry. Pathogens like H. pylori have evolved adhesins that recognize specific glycan structures on host cells to facilitate attachment and colonization researchgate.net. HMOs that share structural motifs with these host cell receptors can act as soluble decoys researchgate.netnih.gov.

In the case of H. pylori, the BabA adhesin has a binding pocket that specifically accommodates the Leb antigen. DFLNH-a, by presenting this very same Leb structure, can fit into the binding site of the BabA adhesin. When present in the gastric environment, DFLNH-a competes with the Leb antigens on the surface of gastric epithelial cells for binding to the bacterial adhesin.

This competitive binding effectively neutralizes the pathogen's ability to adhere to the host tissue. By acting as a soluble, high-affinity ligand, DFLNH-a and other fucosylated HMOs can saturate the bacterial adhesins, leading to the pathogen being cleared from the stomach through normal peristaltic action, thus preventing infection. This mechanism underscores the protective, non-nutritive role of complex oligosaccharides in human milk.

Modulation of Cellular Processes in Non-Human Model Systems

Extensive searches of scientific literature and research databases did not yield specific studies on the effects of Difucosyllacto-N-hexaose (a) on cellular processes in non-human model systems. The current body of research on human milk oligosaccharides (HMOs) in such models tends to focus on more abundant or commercially available fucosylated oligosaccharides, such as 2'-fucosyllactose. Consequently, there is a lack of available data to detail the specific modulatory effects of Difucosyllacto-N-hexaose (a).

Investigations in Neonatal Rodent Models focusing on Intestinal Barrier and Immune Development

There is currently a significant gap in the scientific literature regarding the specific effects of Difucosyllacto-N-hexaose (a) on the intestinal barrier and immune development in neonatal rodent models. While studies on other fucosylated HMOs have demonstrated various impacts in these areas, research focusing solely on Difucosyllacto-N-hexaose (a) has not been identified. Therefore, no detailed research findings or data tables on its specific interactions within this context can be provided at this time. Further investigation is required to elucidate the potential role of this specific oligosaccharide in early-life intestinal and immune maturation.

Comparative Glycomics and Evolutionary Aspects of Difucosyllacto N Hexaose a Structures

Comparative Structural Analysis with Other Fucosylated and Branched Oligosaccharides

Difucosyllacto-N-hexaose (a) is a neutral, di-fucosylated human milk oligosaccharide (HMO) built upon a type 1 (Galβ1-3GlcNAc) core structure. glyxera.com As an octasaccharide, its complexity arises from the specific arrangement of its monosaccharide units, including L-fucose, D-galactose, N-acetyl-D-glucosamine, and D-glucose. nih.gov The structural diversity of HMOs is vast, with fucosylation being one of the most significant modifications contributing to this complexity. nih.gov

The structure of Difucosyllacto-N-hexaose (a) can be understood by comparing it with other fucosylated and branched oligosaccharides found in human milk. Unlike simpler fucosylated structures such as 2'-Fucosyllactose (B36931) (a trisaccharide), Difucosyllacto-N-hexaose (a) is a larger, more complex molecule involving multiple branching points and two fucose residues. The specific attachment points of these fucose residues and the branching pattern of the core chain distinguish it from its isomers, such as Difucosyllacto-N-hexaose (b) and (c), and from other complex HMOs. nih.gov

The fucosylation process, mediated by fucosyltransferases, can create α1,2, α1,3, or α1,4 glycosidic bonds, leading to a wide array of structurally distinct molecules from the same basic core structures. nih.gov This structural variation is critical for biological function, as different isomers can exhibit different binding affinities for microbes and host lectins.

Below is a comparative table of selected fucosylated and branched oligosaccharides:

Table 1: Comparative Structural Features of Selected Oligosaccharides

Feature Difucosyllacto-N-hexaose (a) 2'-Fucosyllactose (2'-FL) Lacto-N-fucopentaose I (LNFP I) Lacto-N-hexaose (LNH)
Type Di-fucosylated, Branched Neutral Mono-fucosylated Neutral Mono-fucosylated, Branched Neutral Non-fucosylated, Branched Neutral
Size Octasaccharide Trisaccharide Pentasaccharide Hexasaccharide
Core Structure Type 1 (Galβ1-3GlcNAc) Lactose (B1674315) (Galβ1-4Glc) Type 1 (Galβ1-3GlcNAc) Type 1 (Galβ1-3GlcNAc)
Number of Fucose Units 2 1 1 0

| Key Fucosylation | Contains α(1,2)-fucosylated structures. researchgate.net | Fucα1-2Gal | Fucα1-2Gal | N/A |

Evolutionary Context of Complex Glycan Diversity in Biological Secretions

The remarkable diversity and high concentration of complex oligosaccharides in human milk, far exceeding that found in the milk of most other mammals, suggest a significant evolutionary pressure driving this complexity. mdpi.comcambridge.org Human milk contains 100 to 1000 times more oligosaccharides than bovine milk, with over 200 distinct HMO structures identified. mdpi.com This diversity is not arbitrary; it is believed to confer a crucial survival advantage to the breastfed infant.

One leading hypothesis for the evolution of this glycan diversity is its role in host-pathogen interactions. nih.gov Many pathogens, including bacteria and viruses, initiate infection by binding to specific glycan structures on the surface of host epithelial cells. nih.gov Because HMOs are synthesized by the same enzymes that produce cell surface glycans, many HMOs are structural mimics of these host receptors. nih.gov By acting as soluble decoy receptors, they can bind to pathogens in the infant's gut, preventing them from adhering to the intestinal wall and causing infection. nih.gov The sheer variety of HMO structures provides a broad spectrum of protection against a wide range of pathogens.

Furthermore, these complex glycans play a critical role in shaping the infant's gut microbiome. mdpi.com They are not digestible by the infant but serve as a primary food source for specific beneficial bacteria, particularly species of Bifidobacterium. mdpi.com This selective pressure fosters the growth of a healthy microbiome, which is essential for immune development and protection against pathogenic bacteria. The co-evolution of host milk glycans and symbiotic gut microbes is highlighted by the ability of certain bacteria to express their own fucosylated surface structures, potentially to interact with the host immune system. nih.gov The dynamic changes in HMO composition throughout lactation further suggest a highly adapted system designed to meet the evolving needs of the infant. nih.govresearchgate.net

Interplay with Host Glycome Composition and Biosynthetic Capacities

The presence and specific structure of Difucosyllacto-N-hexaose (a), along with the entire profile of fucosylated HMOs in an individual's milk, are not random. They are a direct reflection of the mother's genetic makeup and her capacity to synthesize these complex molecules. mdpi.com The production of fucosylated oligosaccharides is governed by the expression of specific glycosyltransferase enzymes, primarily fucosyltransferases (FUTs). nih.gov

Two key enzymes in this process are FUT2, encoded by the FUT2 (or Secretor) gene, and FUT3, encoded by the FUT3 (or Lewis) gene. mdpi.com These enzymes are responsible for adding fucose sugars to precursor oligosaccharide chains in specific linkages.

FUT2 catalyzes the addition of fucose in an α1,2-linkage to terminal galactose residues. Individuals with a functional FUT2 gene ("secretors") can produce a range of α(1,2)-fucosylated HMOs, including 2'-FL and more complex structures like Difucosyllacto-N-hexaose (a). researchgate.netmdpi.com Non-secretors, who have a non-functional FUT2 gene, cannot produce these structures, leading to a markedly different HMO profile.

FUT3 is responsible for adding fucose in α1,3/4-linkages, which gives rise to Lewis antigens and other related structures. nih.gov

The interplay between these and other glycosyltransferases results in the synthesis of a complex and personalized array of HMOs. Therefore, the ability to produce Difucosyllacto-N-hexaose (a) is dependent on the mother possessing the necessary functional enzymes. This genetic variation in glycan biosynthesis contributes significantly to the diversity of milk composition observed between individuals and populations. mdpi.com The host's glycome and its biosynthetic machinery are thus intrinsically linked, determining the specific repertoire of fucosylated structures available to the infant.

Table 2: Key Fucosyltransferases in HMO Biosynthesis

Enzyme Gene Linkage Catalyzed Resulting Structures
Fucosyltransferase 2 FUT2 (Secretor) α1,2-fucosylation H-type antigens; enables synthesis of structures like 2'-FL, LNFP I, and Difucosyllacto-N-hexaose (a). mdpi.com

| Fucosyltransferase 3 | FUT3 (Lewis) | α1,3/4-fucosylation | Lewis a/b antigens; contributes to the synthesis of various other fucosylated HMOs. nih.govmdpi.com |

Challenges and Future Directions in Difucosyllacto N Hexaose a Research

Development of High-Yield and Cost-Effective Synthetic Methodologies for Research Applications

The limited availability of pure Difucosyllacto-N-hexaose (a) from natural sources presents a significant bottleneck for extensive research into its biological functions. Consequently, the development of efficient and scalable synthetic methodologies is a primary challenge. Chemical synthesis of complex oligosaccharides like Difucosyllacto-N-hexaose (a) is often hampered by low product yields and the necessity for numerous, intricate protection and deprotection steps. dtu.dk These multi-step processes can be time-consuming and often involve the use of toxic reagents and transition metal catalysts, making them less cost-effective for producing the large quantities required for in-depth biological studies. dtu.dk

To overcome these limitations, researchers are increasingly turning to chemoenzymatic approaches. researchgate.net This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net Glycosyltransferases, particularly fucosyltransferases, are instrumental in these methods due to their high regio- and stereospecificity, which allows for the precise addition of fucose residues to a core oligosaccharide structure without the need for cumbersome protecting groups. dtu.dk For instance, the chemoenzymatic synthesis of a library of 31 human milk oligosaccharides (HMOs) has been successfully demonstrated by chemically synthesizing core structures and then extending them using robust glycosyltransferases. researchgate.net

One-pot multienzyme synthesis is another promising avenue being explored to streamline the production of fucosylated oligosaccharides. nih.govresearchgate.net This method involves combining multiple enzymes in a single reaction vessel to catalyze a cascade of reactions, thereby increasing efficiency and reducing purification steps. The discovery and characterization of novel fucosyltransferases, such as the α1-2-fucosyltransferase from Thermosynechococcus sp., are expanding the enzymatic toolbox available for these synthetic strategies. nih.govresearchgate.net

Synthetic MethodologyAdvantagesDisadvantages
Chemical Synthesis Can produce novel structures.Low yields, multiple protection/deprotection steps, use of toxic reagents. dtu.dk
Chemoenzymatic Synthesis High regio- and stereoselectivity, fewer protection steps. dtu.dkresearchgate.netRequires access to specific and stable enzymes.
One-Pot Multienzyme Synthesis Increased efficiency, reduced purification steps. nih.govresearchgate.netRequires careful optimization of reaction conditions for multiple enzymes.

Advancement of Analytical Techniques for Comprehensive and Isomer-Specific Glycoprofiling

The structural complexity and the presence of numerous isomers of fucosylated HMOs, including Difucosyllacto-N-hexaose (a), present significant analytical challenges. researchgate.net Distinguishing between isomers with the same mass but different linkages of the fucose residues is crucial for understanding their specific biological activities.

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the characterization of HMOs. nih.govnih.gov Techniques such as nano-liquid chromatography on porous graphitized carbon chips coupled with time-of-flight mass spectrometry (nano-LC chip-TOF MS) have demonstrated the ability to separate and identify a vast number of HMO structures, including isomers. researchgate.net Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is employed to obtain structural information by fragmenting the oligosaccharide ions, which can help in distinguishing between isomeric forms. researchgate.netnih.gov For example, specific fragment ions can be characteristic of certain linkages. researchgate.net

Despite these advancements, complete and unambiguous structural determination, especially for complex and high-molecular-weight HMOs, often requires more than just MS/MS fragmentation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to discern subtle differences between isomers. mdpi.com For instance, 1H-15N HSQC NMR methods have been proposed for the identification of major isomeric HMOs by focusing on the amide functionality of N-acetylglucosamine residues. mdpi.com

The development of high-throughput methods for the comprehensive glycoprofiling of HMOs is an ongoing area of research. nih.gov The goal is to create robust and easily implementable techniques for the separation, characterization, and relative quantification of a wide array of HMOs, which is essential for correlating specific structures with biological functions. researchgate.netnih.gov

Analytical TechniqueApplication in Difucosyllacto-N-hexaose (a) AnalysisStrengthsLimitations
LC-MS/MS Separation and structural characterization of isomers. nih.govnih.govHigh sensitivity and resolution. researchgate.netMay not provide complete unambiguous structural information for complex isomers. nih.gov
nano-LC chip-TOF MS Separation and identification of a large number of HMO isomers. researchgate.netExcellent separation capabilities for isomers.Requires specialized equipment.
NMR Spectroscopy Detailed structural elucidation and distinction of isomers. mdpi.comProvides definitive structural information.Lower sensitivity compared to MS, requires larger sample amounts.

Elucidation of Novel Biological Roles and Molecular Mechanisms in Diverse Biological Systems (Excluding Human Clinical Context)

While the prebiotic effect of HMOs is well-documented, the specific biological roles and molecular mechanisms of individual fucosylated oligosaccharides like Difucosyllacto-N-hexaose (a) in various non-human biological systems are still being unraveled. In vitro studies and animal models are crucial for dissecting these functions.

One of the key areas of investigation is the interaction of fucosylated HMOs with gut microbiota. oup.com Specific species of beneficial bacteria, such as certain strains of Bifidobacterium and Bacteroides, have been shown to selectively consume fucosylated HMOs. oup.com This suggests that compounds like Difucosyllacto-N-hexaose (a) can shape the composition and metabolic activity of the gut microbiome. For example, some fucosylated oligosaccharides have been shown to promote the growth of intestinal probiotics. nih.govresearchgate.net

Another significant biological role is the anti-adhesive effect against pathogens. nih.gov Fucosylated HMOs can act as soluble decoy receptors, mimicking the carbohydrate structures on the surface of host epithelial cells. nih.gov This prevents pathogens, such as Campylobacter jejuni, from attaching to the intestinal wall, thereby inhibiting colonization and infection. mdpi.com This mechanism has been demonstrated in both in vitro models and animal studies. mdpi.com

Furthermore, fucosylated HMOs are implicated in modulating immune responses. In vitro studies suggest that these complex sugars can directly interact with immune cells, influencing their proliferation, differentiation, and cytokine production. researchgate.net In animal models, dietary supplementation with specific fucosylated HMOs has been shown to enhance vaccine-specific immune responses. mdpi.com The structural details of the oligosaccharide, including the specific fucose linkages, are critical in determining these immunomodulatory effects.

Biological System/ModelObserved Effect of Fucosylated OligosaccharidesPotential Mechanism
In vitro Gut Microbiota Cultures Selective growth promotion of beneficial bacteria (e.g., Bifidobacterium). oup.comUtilization as a specific metabolic substrate. mdpi.com
In vitro Pathogen Adhesion Assays Inhibition of pathogen binding to epithelial cells. nih.govmdpi.comActing as soluble decoy receptors. nih.gov
Animal Models of Infection Reduced pathogen colonization and inflammation. mdpi.comAnti-adhesive and immunomodulatory effects.
In vitro Immune Cell Cultures Modulation of cytokine production and immune cell differentiation. researchgate.netDirect interaction with lectin receptors on immune cells.

Application of Systems Glycobiology and Multi-Omics Approaches for Integrated Understanding

To gain a holistic understanding of the roles of Difucosyllacto-N-hexaose (a) and other HMOs, researchers are moving towards systems glycobiology and multi-omics approaches. nih.govresearcher.life This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how these complex glycans influence biological systems.

Integrated analyses of single-cell RNA-sequencing (scRNA-seq) data with HMO concentration measurements are beginning to shed light on the complex biosynthesis pathways of HMOs in the mammary gland. nih.govresearcher.life By identifying the expression patterns of glycosyltransferase genes in different cell types, researchers can better understand the regulation of HMO production. nih.gov

Multi-omics studies are also crucial for elucidating the impact of fucosylated HMOs on the gut ecosystem. By combining metagenomics of the gut microbiota with metabolomics of fecal and systemic samples in animal models, scientists can map the metabolic fate of specific HMOs and their downstream effects on both the microbiome and the host. This approach can reveal novel microbial pathways for HMO degradation and the production of bioactive metabolites that may mediate the observed health effects.

The application of these systems-level approaches will be instrumental in moving beyond the study of individual molecules to understanding the complex interplay between the diverse array of HMOs, the gut microbiota, and the host in a non-clinical context. This integrated understanding is essential for deciphering the full biological significance of specific fucosylated oligosaccharides like Difucosyllacto-N-hexaose (a).

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the structural integrity of Difucosyllacto-N-hexaose (a)?

  • Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, 1D 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, TOCSY, HSQC) resolve glycan branching and fucose linkages. MS (MALDI-TOF or ESI-MS) confirms molecular weight (C52_{52}H88_{88}N2_2O39_{39}, MW 1365.25 g/mol) and fragmentation patterns. Purity is validated via HPLC with evaporative light scattering detection (ELSD) or ion-exchange chromatography .

Q. How can researchers synthesize Difucosyllacto-N-hexaose (a) in a laboratory setting?

  • Methodological Answer: Enzymatic synthesis using fucosyltransferases (e.g., FUT3 or FUT5) is preferred for stereospecific α1-2/α1-3/α1-4 fucosylation on lacto-N-hexaose backbones. Chemoenzymatic approaches combine solid-phase synthesis for core oligosaccharides with enzymatic fucosylation. Critical parameters include pH optimization (6.5–7.5), temperature (37°C), and nucleotide sugar donor ratios (GDP-fucose: 1:10 molar excess). Post-synthesis purification involves size-exclusion chromatography and lyophilization .

Q. What challenges arise in quantifying Difucosyllacto-N-hexaose (a) in biological matrices?

  • Methodological Answer: Quantification is hindered by low endogenous concentrations and matrix interference (e.g., mucins in gut samples). Isotope dilution mass spectrometry (ID-MS) with 13C^13C-labeled internal standards improves accuracy. Sample pretreatment includes enzymatic digestion (e.g., pronase to degrade proteins) and solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validation requires spike-recovery tests (80–120% recovery) and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How can glycan-array screening elucidate the binding specificity of Difucosyllacto-N-hexaose (a) to lectins or pathogens?

  • Methodological Answer: Glycan arrays immobilize the compound on nitrocellulose or gold surfaces. Binding assays use fluorescently labeled lectins (e.g., UEA-I for α1-2 fucose) or pathogen surface proteins (e.g., Helicobacter pylori adhesins). Data analysis includes dose-response curves (EC50_{50}), competitive inhibition with free fucose, and computational docking (e.g., AutoDock Vina) to map interaction hotspots. Contradictions in binding affinity (e.g., pH-dependent specificity) require iterative validation via surface plasmon resonance (SPR) .

Q. What experimental designs address contradictory findings in the immunomodulatory effects of Difucosyllacto-N-hexaose (a)?

  • Methodological Answer: Conflicting reports on pro- vs. anti-inflammatory effects may stem from cell-type specificity (e.g., dendritic cells vs. macrophages). A factorial design comparing:

  • Variables: Dose (0.1–100 µg/mL), exposure time (6–48 h), and co-stimulants (LPS/IFN-γ).
  • Outcomes: Cytokine profiling (IL-6, TNF-α via ELISA) and transcriptomics (RNA-seq of NF-κB pathways).
    Use syngeneic in vivo models (e.g., gnotobiotic mice colonized with defined microbiota) to control for confounding host-microbe interactions .

Q. How do researchers validate the biosynthetic pathways of Difucosyllacto-N-hexaose (a) in microbial hosts?

  • Methodological Answer: Pathway validation involves CRISPR-Cas9 knockout of putative fucosyltransferase genes in Bifidobacterium or E. coli strains. Metabolomic flux analysis (13C^13C-glucose tracing) tracks carbon flow into fucose and hexose moieties. Comparative genomics identifies orthologs in glycosyltransferase families (GT10, GT11). Discrepancies in pathway efficiency are resolved via directed evolution (error-prone PCR) or substrate channeling (fusion proteins) .

Methodological Challenges & Data Interpretation

Q. What strategies mitigate heterogeneity in Difucosyllacto-N-hexaose (a) samples due to non-enzymatic glycosylation?

  • Methodological Answer: Non-enzymatic glycation (e.g., Maillard reaction) is minimized by storing samples at -80°C in anhydrous DMSO. Quality control includes periodic MALDI-TOF MS to detect adducts (e.g., Amadori products). Statistical tools (PCA, ANOVA) differentiate batch-to-batch variability from true biological variation .

Q. How can machine learning models predict the functional roles of Difucosyllacto-N-hexaose (a) in host-microbe interactions?

  • Methodological Answer: Neural networks (e.g., graph convolutional networks) trained on glycan-protein interaction databases (UniCarbKB, GlyTouCan) predict binding partners. Feature engineering incorporates topological descriptors (e.g., fucose linkage patterns) and physicochemical properties (logP, polar surface area). Cross-validation against experimental datasets (e.g., SPR, ITC) ensures generalizability. Contradictory predictions are resolved via SHAP (SHapley Additive exPlanations) analysis to identify feature biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.